molecular formula C15H21ClF3NO B12443952 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride

1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride

Cat. No.: B12443952
M. Wt: 323.78 g/mol
InChI Key: FAYXGXVPJZBPIM-UHFFFAOYSA-N
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Description

1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride is a synthetic cyclohexanamine derivative featuring a phenyl group at the 1-position of the cyclohexane ring and a 2-(trifluoromethoxy)ethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C15H21ClF3NO

Molecular Weight

323.78 g/mol

IUPAC Name

1-phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C15H20F3NO.ClH/c16-15(17,18)20-12-11-19-14(9-5-2-6-10-14)13-7-3-1-4-8-13;/h1,3-4,7-8,19H,2,5-6,9-12H2;1H

InChI Key

FAYXGXVPJZBPIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCOC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride typically involves several steps, including the introduction of the trifluoromethoxy group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on N-atom CAS Number Key Features
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride C₁₅H₁₉F₃NO·HCl ~337.7 2-(trifluoromethoxy)ethyl Not specified High lipophilicity due to CF₃O group
N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride C₈H₁₅ClF₃N 217.66 2,2,2-trifluoroethyl 1835746-08-1 Smaller substituent; no phenyl group
1-Phenylcyclohexylamine hydrochloride C₁₂H₁₈ClN 211.73 None (parent structure) 1934-71-0 Lacks N-substituent
N-(1-phenylethyl)cyclohexanamine hydrochloride C₁₄H₂₁ClN 238.78 1-phenylethyl 91524-52-6 Bulky aromatic substituent
N-[2-(ethylthio)ethyl]cyclohexanamine hydrochloride C₁₀H₂₁ClN₂S 244.80 2-(ethylthio)ethyl 1609406-53-2 Sulfur-containing substituent
Key Observations:
  • Steric Effects : The 1-phenylethyl substituent in introduces steric hindrance, which may reduce receptor binding efficiency compared to the target compound's linear trifluoromethoxyethyl chain.
  • Electronic Effects : The electron-withdrawing CF₃O group in the target compound could stabilize the molecule against metabolic degradation compared to the ethylthio group in .

Biological Activity

1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical factors in drug design and efficacy. This article explores the biological activity of this compound, including its interaction with various biological systems, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride consists of a cyclohexanamine core substituted with a phenyl group and a trifluoromethoxyethyl group. Its molecular formula is C16H22ClF3N, and it possesses a molecular weight of 325.81 g/mol. The presence of the trifluoromethoxy group significantly influences its physicochemical properties, which may enhance binding affinity to biological targets.

1. Interaction with Sigma Receptors

Research indicates that compounds similar to 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride exhibit significant interactions with sigma receptors, which are implicated in various neurological disorders. Preliminary studies suggest that this compound may act as a ligand for sigma-1 receptors, potentially modulating neurotransmitter systems and offering therapeutic benefits in conditions such as depression and anxiety disorders.

2. Neuropharmacological Effects

The neuropharmacological profile of this compound has been evaluated through various assays. Early findings suggest that it may possess antidepressant-like effects in animal models, likely due to its ability to influence serotonin and dopamine pathways. Further pharmacological evaluations are necessary to establish its efficacy and safety profile in clinical settings.

3. Metabolic Stability and Pharmacokinetics

The trifluoromethoxy group enhances the metabolic stability of the compound, making it less susceptible to enzymatic degradation by cytochrome P450 enzymes. This characteristic is crucial for predicting pharmacokinetics and potential drug-drug interactions. Studies examining the compound's metabolic pathways are ongoing to better understand its pharmacokinetic behavior.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-1-phenylcyclohexanamineMethyl group on nitrogenLacks trifluoromethoxy; different pharmacological profile
N-Ethyl-N-(2-phenoxyethyl)cyclohexanamineEthoxy group instead of trifluoromethoxyPotentially different receptor interactions
N-Ethyl-N-(3-fluorophenyl)cyclohexanamineFluorophenyl substituentMay exhibit different selectivity in receptor binding

The table illustrates how the trifluoromethoxy substitution in 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride may confer distinct biological activities compared to other derivatives.

Case Studies

Several case studies have investigated the pharmacological effects of similar compounds:

  • Case Study 1 : A study on N-Methyl-1-phenylcyclohexanamine revealed an IC50 value of 900 nM against specific receptor targets, indicating moderate potency. In contrast, preliminary data for 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride suggest enhanced binding affinity due to the trifluoromethoxy group .
  • Case Study 2 : In vivo studies using rodent models showed that compounds with similar structures exhibited significant antidepressant effects. The unique substituents on these compounds were linked to their enhanced neuropharmacological profiles .

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